Cas no 899724-40-4 (ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate)

ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- MRQJBBVDHFEAHJ-UHFFFAOYSA-N
- ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate
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- インチ: 1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-11-8-9-13(25-2)14(10-11)26-3/h5-10,21H,4H2,1-3H3
- InChIKey: MRQJBBVDHFEAHJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)SC2=CC=CC(F)=C2C=1S(NC1=CC=C(OC)C(OC)=C1)(=O)=O
ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3167-0724-5mg |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3167-0724-4mg |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3167-0724-2μmol |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3167-0724-1mg |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3167-0724-5μmol |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-0724-3mg |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-0724-2mg |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
899724-40-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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2. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylateに関する追加情報
Introduction to Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 899724-40-4)
Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate, identified by its CAS number 899724-40-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate is characterized by its benzothiophene core, which is a well-known scaffold in drug discovery due to its ability to interact with various biological targets. The presence of functional groups such as the sulfamoyl group and the fluoro substituent enhances its potential pharmacological properties. These modifications contribute to its binding affinity and selectivity, which are crucial factors in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases. The benzothiophene derivatives, including Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate, have shown remarkable potential in this regard. Specifically, studies have highlighted their role in inhibiting key enzymes and receptors involved in cancer, inflammation, and neurological disorders.
One of the most compelling aspects of Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate is its structural diversity, which allows for the exploration of multiple pharmacological targets. The sulfamoyl group, for instance, is known to enhance solubility and bioavailability, while the fluoro substituent can improve metabolic stability. These features make it an attractive candidate for further development into a lead compound for drug candidates.
The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate involves a series of well-established organic reactions, including condensation, sulfonylation, and esterification. The precise control of reaction conditions is essential to achieve high yields and purity. Advanced synthetic techniques such as flow chemistry and catalytic processes have been employed to optimize the synthesis pathway, ensuring scalability for industrial applications.
In terms of biological activity, preliminary studies have demonstrated that Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate exhibits inhibitory effects on certain enzymes implicated in disease progression. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. Additionally, its interaction with other targets such as kinases and transcription factors has been explored.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule behaves in vivo is crucial for assessing its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the fluoro substituent has been found to influence metabolic pathways significantly, potentially leading to improved bioavailability.
One of the most exciting areas of research involving Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate is its application in targeted therapy. By modifying its structure to enhance specificity towards certain disease markers or pathways, researchers aim to develop drugs that are more effective with fewer side effects. This approach aligns with the broader trend in medicine towards personalized treatment strategies.
The role of computational chemistry and molecular modeling in the study of this compound cannot be overstated. These tools allow researchers to predict how Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate will interact with biological targets at the molecular level. This information is invaluable for designing modified analogs with improved properties.
In conclusion, Ethyl 3-(3,4-dimethoxyphenyl)sulfamoyl-4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 899724-40-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in the discovery of novel therapeutic agents.
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